molecular formula C12H9BO2Se B13414391 Dibenzo[b,d]selenophen-3-ylboronic acid

Dibenzo[b,d]selenophen-3-ylboronic acid

Cat. No.: B13414391
M. Wt: 274.98 g/mol
InChI Key: UTIVOHBGCXNZKD-UHFFFAOYSA-N
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Description

Dibenzo[b,d]selenophen-3-ylboronic acid: is an organoboron compound that features a selenophene ring fused with two benzene rings and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed cross-coupling reaction of dibenzo[b,d]selenophene with a boronic acid derivative under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: While specific industrial production methods for Dibenzo[b,d]selenophen-3-ylboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Dibenzo[b,d]selenophen-3-ylboronic acid can undergo various chemical reactions, including:

    Oxidation: The selenophene ring can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the selenophene ring to selenol derivatives.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical in Suzuki-Miyaura reactions.

Major Products:

    Oxidation: Selenoxide derivatives.

    Reduction: Selenol derivatives.

    Substitution: Various biaryl compounds formed through Suzuki-Miyaura cross-coupling.

Scientific Research Applications

Dibenzo[b,d]selenophen-3-ylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism by which Dibenzo[b,d]selenophen-3-ylboronic acid exerts its effects primarily involves its role in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the selenophene ring, which can stabilize the transition state and improve reaction efficiency .

Comparison with Similar Compounds

  • Dibenzo[b,d]furan-3-ylboronic acid
  • Dibenzo[b,d]thiophen-3-ylboronic acid

Comparison:

Conclusion

This compound is a versatile compound with significant potential in organic synthesis, scientific research, and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials and biologically active compounds.

Properties

Molecular Formula

C12H9BO2Se

Molecular Weight

274.98 g/mol

IUPAC Name

dibenzoselenophen-3-ylboronic acid

InChI

InChI=1S/C12H9BO2Se/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7,14-15H

InChI Key

UTIVOHBGCXNZKD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3[Se]2)(O)O

Origin of Product

United States

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